Stereochemical Purity Requirements
CAS 440105-45-3 is a mixture of stereoisomers with two undefined stereocenters, as indicated by its computed PubChem properties showing 0 defined atom stereocenters and 2 undefined atom stereocenters [1]. In contrast, the defined trans-isomer (CAS 147027-05-2) possesses fully specified (2R,5R) stereochemistry. The stereochemical identity of the oxathiolane intermediate is critical for achieving the desired cis-configuration in the final lamivudine nucleoside product, as the diastereoselective glycosylation step proceeds with stereochemical retention or inversion depending on the configuration of the starting oxathiolane [2].
| Evidence Dimension | Defined stereocenter count |
|---|---|
| Target Compound Data | 2 undefined stereocenters (stereochemical mixture) |
| Comparator Or Baseline | CAS 147027-05-2: (2R,5R) fully defined stereochemistry |
| Quantified Difference | Target compound lacks stereochemical definition; comparator has fully specified configuration |
| Conditions | Computational analysis from PubChem database; stereochemical implications inferred from general 1,3-oxathiolane nucleoside synthesis literature |
Why This Matters
The stereochemical composition of the oxathiolane intermediate directly dictates the cis/trans ratio of the final nucleoside product, a critical quality attribute for pharmaceutical compliance.
- [1] PubChem. 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid (CID 1063370) - Computed Properties. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1063370 View Source
- [2] Goodyear MD, Hill ML, Westwood R, et al. Practical syntheses of the antiviral nucleoside lamivudine (3TC™) and related analogues. Tetrahedron Letters. 2005;46(49):8535-8538. doi:10.1016/j.tetlet.2005.09.180 View Source
